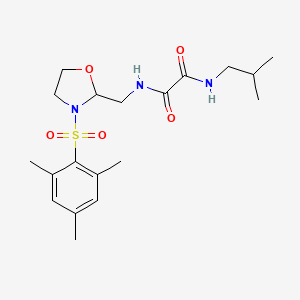
N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide, commonly known as Meso Scale Discovery (MSD) assay, is a popular tool used in scientific research to detect and quantify various biomolecules.
Wirkmechanismus
The mechanism of action of N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide assay is based on the principle of sandwich immunoassay. The capture antibodies immobilized on the N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide plate bind to the biomolecules of interest in the sample, forming a complex. The detection antibodies labeled with electrochemiluminescent tags then bind to the complex, forming a sandwich complex. The electrochemiluminescent tags emit light when an electrical current is applied, which is detected by the N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide reader. The intensity of the emitted light is proportional to the amount of biomolecules present in the sample.
Biochemical and Physiological Effects:
N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide assay has no direct biochemical or physiological effects on the sample or the biomolecules being detected. It is a non-invasive method that does not require any sample preparation or modification.
Vorteile Und Einschränkungen Für Laborexperimente
N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide assay has several advantages over other immunoassay methods. It has a wide dynamic range, high sensitivity, and specificity. It is also a multiplex assay, allowing the detection of multiple biomolecules in a single sample. N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide assay is easy to use, requires minimal sample volume, and has a short assay time. However, N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide assay has some limitations, including the cost of the assay, the need for specialized equipment, and the requirement for specific antibodies.
Zukünftige Richtungen
The future directions of N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide assay include the development of new capture and detection antibodies for the detection of novel biomolecules. The assay can also be further optimized for high-throughput screening and automation. The integration of N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide assay with other technologies, such as microfluidics and nanotechnology, can also lead to new applications in scientific research.
Synthesemethoden
The synthesis of N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide assay involves the preparation of the capture antibodies and detection antibodies. The capture antibodies are immobilized on the surface of the N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide plate, while the detection antibodies are labeled with electrochemiluminescent tags. The assay is carried out by adding the sample to the N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide plate, where the biomolecules of interest bind to the capture antibodies. The detection antibodies are then added, which bind to the biomolecules, forming a sandwich complex. The electrochemiluminescent tags on the detection antibodies emit light when an electrical current is applied, which is detected by the N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide reader.
Wissenschaftliche Forschungsanwendungen
N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide assay has a wide range of applications in scientific research, including biomarker discovery, drug development, and disease diagnosis. It is commonly used to detect and quantify cytokines, chemokines, growth factors, and other biomolecules in various biological samples, such as serum, plasma, and tissue lysates. N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide assay is also used to measure the efficacy of drugs in preclinical and clinical studies.
Eigenschaften
IUPAC Name |
N'-(2-methylpropyl)-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O5S/c1-12(2)10-20-18(23)19(24)21-11-16-22(6-7-27-16)28(25,26)17-14(4)8-13(3)9-15(17)5/h8-9,12,16H,6-7,10-11H2,1-5H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVBMMLSVSWHBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-isobutyl-N2-((3-(mesitylsulfonyl)oxazolidin-2-yl)methyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(1,3-benzodioxol-5-yl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2950091.png)
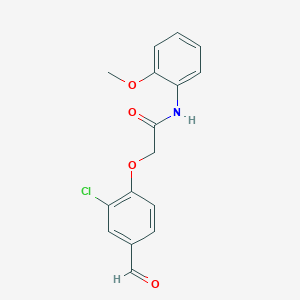
![4-[(E)-3-[(1-cyanocyclopentyl)amino]-3-oxoprop-1-enyl]-N-methylbenzamide](/img/structure/B2950095.png)
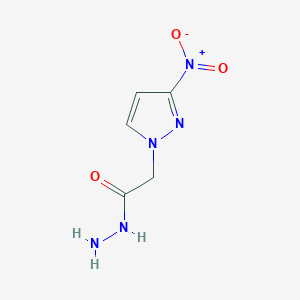
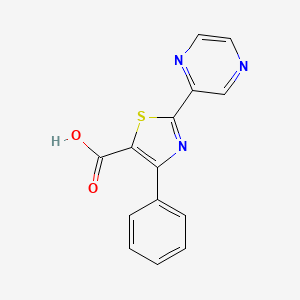
![N-({4-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazol-1-yl}methyl)-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2950101.png)
![Ethyl 5-(([1,1'-biphenyl]-4-carbonyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2950102.png)
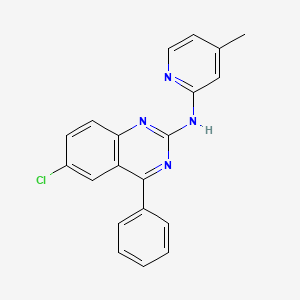

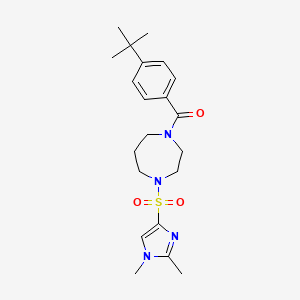
![(1S,2S,5R)-3-(2-fluorobenzoyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2950106.png)
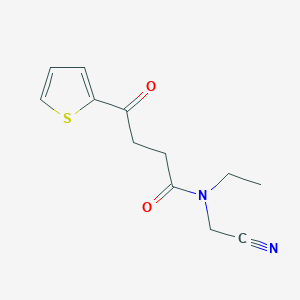
![5-chloro-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2950108.png)